Haloperidol hydrochloride
Overview
Description
Haloperidol is an antipsychotic medicine used to treat schizophrenia and other psychoses. It is also used to control motor and speech tics in people with Tourette’s syndrome . Haloperidol is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide .
Synthesis Analysis
Haloperidol HCl salt was synthesized from the free base at a laboratory . A method for synthesis of the haloperidol drug intermediate 4-chlorobutyronitrile has been described .Molecular Structure Analysis
Haloperidol has a molecular formula of C21H23ClFNO2 and an average mass of 375.864 Da . The structure of Haloperidol includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Haloperidol blocks dopamine receptors in the treatment of schizophrenia, acute psychosis, and delirium . It also inhibits serotonin (5-HT), muscarinic and α1-adrenergic receptors .Physical And Chemical Properties Analysis
Haloperidol is a white/ faint yellow odourless amorphous/ microcrystalline powder which is practically insoluble in water . One gram of it dissolves at room temperature in about 15 ml. of chloroform, 50 ml. of acetone, 55 ml. of methanol, ethanol, or ethyl acetate, 90 ml. of ben- zene, 200 ml. of ether or isopropyl alcohol, or 220 ml. of hexane .Scientific Research Applications
Cytogenotoxicity Profile : Haloperidol has been studied for its potential cyto/genotoxic effects. A study conducted on human peripheral blood lymphocytes indicated that Haloperidol is capable of inducing cyto/genotoxicity in tested cells, highlighting the importance of further research and monitoring in patients treated with this drug (Gajski, Gerić, & Garaj-vrhovac, 2014).
Drug Monitoring : Monitoring of serum haloperidol levels has been a focus of research, considering its use in treating psychotic disorders and the variability in its systemic disposition. This highlights the importance of understanding its pharmacodynamics and pharmacokinetics for effective clinical application (Lawson, 1994).
Analytical Method Development : Studies have also focused on developing analytical methods for haloperidol. For instance, a research on the simultaneous estimation of Haloperidol and Trihexyphenidyl hydrochloride in tablet form using high-performance liquid chromatography (HPLC) has been significant for quality control in pharmaceutical preparations (Patel, Gajjar, Patel, & Pancholi, 2022).
Neurological and Cognitive Impacts : The impact of Haloperidol on cognitive function and cholinergic markers has been studied in animal models, particularly in the context of chronic use. This research is crucial for understanding the potential long-term effects of Haloperidol on cognitive processes (Terry et al., 2003).
Transdermal Drug Delivery : The development of transdermal drug delivery systems for Haloperidol has been explored to overcome side effects associated with oral administration. This approach aims at providing a controlled release of the drug, potentially improving the therapeutic profile and reducing the frequency of administration (Samanta, Dube, & Suresh, 2003).
- ation Effects on Brain Metabolism**: Research has been conducted to understand the impact of neuroleptic medications like haloperidol on brain metabolism. One study found that haloperidol inhibits complex I of the electron transport chain in the brain, which could be related to the extrapyramidal side effects of these drugs (Burkhardt et al., 1993).
Behavioral Responses and Drug Interactions : The interaction of haloperidol with other substances and its effects on behavior have been a subject of study. For example, research has shown that ascorbic acid can enhance the antiamphetamine and cataleptogenic effects of haloperidol, suggesting a potential role for ascorbic acid in modulating the drug's behavioral effects (Rebec, Centore, White, & Alloway, 1985).
Pharmacokinetics and Therapeutic Monitoring : The pharmacokinetics of haloperidol, particularly in relation to its serum concentrations and therapeutic effects, has been extensively studied. These investigations aim to optimize dosing and monitoring strategies to enhance treatment efficacy and reduce adverse effects (Ulrich, Wurthmann, Brosz, & Meyer, 1998).
Metabolic Effects on Sphingolipid Metabolism : A study on the metabolic effects of chronic haloperidol administration revealed disruptions to sphingolipid metabolism in mouse brain, suggesting potential implications for myelin integrity. This research provides insights into the broader systemic impacts of long-term haloperidol use (McClay et al., 2015).
A Quarter Century of Haloperidol Experience : A review of 25 years of research on haloperidol's pharmacokinetics, side effects, indications, and efficacy provides a comprehensive overview of the drug's application in various psychiatric and medical conditions, highlighting its safety and effectiveness when used appropriately (Settle & Ayd, 1983).
Mechanism of Action
Target of Action
Haloperidol hydrochloride is a high potency first-generation (typical) antipsychotic . It primarily targets the dopamine receptor (mainly D2) in the brain . These receptors are particularly located within the mesolimbic and mesocortical systems of the brain .
Mode of Action
Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .
Biochemical Pathways
The primary biochemical pathway affected by haloperidol is the dopaminergic pathway . Cortical dopamine-D2-pathways play an important role in regulating these effects and include the nigrostriatal pathway, which is responsible for causing extrapyramidal symptoms (EPS), the mesolimbic and mesocortical pathways, which are responsible for the improvement in positive schizophrenic symptoms .
Pharmacokinetics
Haloperidol is metabolized in the liver, with 50% to 60% undergoing glucuronidation (inactive); 23% CYP3A4-mediated reduction to inactive metabolites (some back-oxidation to haloperidol); and 20% to 30% CYP3A4-mediated N-dealkylation, including minor oxidation pathway to toxic pyridinium derivative . The mean population estimates for clearance and volume of distribution are 51.7 L/h and 1490 L respectively . The calculated half-life is around 22 hours .
Result of Action
The molecular and cellular effects of haloperidol’s action primarily involve the reduction of psychotic symptoms . These include hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
The action, efficacy, and stability of haloperidol can be influenced by various environmental factors. For instance, a study found a negative correlation between C-Reactive Protein (CRP) and haloperidol clearance, where clearance decreased significantly with increasing CRP up to a CRP concentration of 100 mg/L . This indicates a possible role of inflammation in influencing the action of haloperidol .
Safety and Hazards
Haloperidol can cause side effects such as drowsiness, headache, dizziness, uncontrolled muscle movements, feeling restless or anxious, sleep problems, breast enlargement, and irregular menstrual periods . It may also cause serious side effects and should not be used in older adults with dementia-related psychosis . Drinking alcohol with haloperidol can cause side effects .
Biochemical Analysis
Biochemical Properties
Haloperidol hydrochloride exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . It is also a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 .
Cellular Effects
This compound has various effects on cells. It can help with feelings of anxiety and other symptoms of mental health conditions . It also helps block activity in the area of the brain that controls feeling and being sick . It can cause side effects such as feeling dizzy, constipation, and a dry mouth .
Molecular Mechanism
This compound’s mechanism of action is primarily through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine .
Temporal Effects in Laboratory Settings
This compound tablets and liquid start to work after 1 to 2 hours . If it’s taken for a long-term mental health condition, it may take several weeks to feel the full benefit . The administration of haloperidol decanoate (the depot form of haloperidol for long-term treatment) in sesame oil results in slow release of the drug for long-term effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is metabolized in the liver, primarily by the cytochrome P450 (CYP) system, carbonyl reductase, and uridine diphospho-glucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation .
properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRYYMBDXNZQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042578 | |
Record name | Haloperidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1511-16-6 | |
Record name | 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1511-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haloperidol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloperidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanone,4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-,hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOPERIDOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM06W2ADRY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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